molecular formula C15H20N6O4 B2464754 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol CAS No. 573938-21-3

2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Cat. No.: B2464754
CAS No.: 573938-21-3
M. Wt: 348.363
InChI Key: RPURUHJQHKEJMD-UHFFFAOYSA-N
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Description

2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a chemically synthesized, multi-functional pyrimidine derivative intended for research use only. It is not intended for diagnostic or therapeutic applications. The structure of this compound integrates several key features of pharmacological interest. The pyrimidine core is substituted with amino, nitro, and benzylamino groups, a combination often explored in medicinal chemistry for its potential to interact with various biological targets. The 2-(2-aminoethoxy)ethanol side chain, a feature present in other research compounds , contributes potential solubility and linker properties. Researchers are investigating similar 5-substituted 2-aminopyrimidine analogs for their biological properties, including the modulation of cellular processes like immune-activated nitric oxide (NO) production . The specific mechanism of action for this compound remains to be fully elucidated and is an active area of investigation. As a building block in organic synthesis, it serves as a versatile precursor for the development of more complex molecules. Handling should adhere to strict safety protocols. Refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[2-[[4-amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c16-13-12(21(23)24)14(18-10-11-4-2-1-3-5-11)20-15(19-13)17-6-8-25-9-7-22/h1-5,22H,6-10H2,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPURUHJQHKEJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an appropriate pyrimidine derivative is reacted with benzylamine and nitro compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and DMSO are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Key structural analogs differ in the substituents at position 6 of the pyrimidine ring. A comparative analysis is provided below:

Table 1: Substituent Variations and Molecular Properties
Compound Name (Substituent at Position 6) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Benzylamino (Target Compound) Not explicitly given* ~350–360 (estimated) Aromatic benzyl group enhances π-π interactions; moderate lipophilicity.
Cyclohexylamino C₁₄H₂₄N₆O₄ 340.38 Bulky aliphatic group increases hydrophobicity; may improve membrane permeability.
2-Methoxyanilino C₁₅H₂₀N₆O₅ 364.36 Methoxy group introduces hydrogen-bonding potential; electron-donating effects alter reactivity.
4-Chlorophenylamino C₁₂H₁₃ClN₆O₃ 324.72 Electron-withdrawing chloro group stabilizes the pyrimidine ring; reduced molecular weight may enhance solubility.
4-Ethoxyphenylamino C₁₄H₁₈N₆O₄ 334.33 Ethoxy group increases steric bulk and lipophilicity compared to benzyl.

*The target compound’s molecular formula is inferred as C₁₅H₁₉N₇O₄ based on structural similarity to and .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties*
Compound logP (Estimated) Solubility (mg/mL) pKa (Predicted)
Benzylamino (Target) 1.8–2.2 ~10–20 14.37
Cyclohexylamino 2.5–3.0 ~5–10 14.10
2-Methoxyanilino 1.5–2.0 ~15–25 13.85
4-Chlorophenylamino 1.2–1.7 ~20–30 14.20

*Data inferred from structural analogs in , and 14.

  • Metabolism : Benzyl groups are prone to oxidative metabolism, whereas cyclohexyl groups may undergo slower hepatic clearance due to steric hindrance .

Biological Activity

The compound 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol , also known by its CAS number 573938-21-3, is a novel pyrimidine derivative with potential therapeutic applications. This article explores its biological activity, synthesis, and implications for medicinal chemistry, particularly in the context of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H20N6O4
  • Molecular Weight : 356.36 g/mol

The compound features a pyrimidine ring, an amino group, and an ethoxy chain, which contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. The presence of the nitro group and amino substituents suggests potential interactions with various biological targets.

Anticancer Properties

Studies have shown that similar pyrimidine derivatives exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, compounds targeting topoisomerase II have demonstrated effectiveness against various cancers, suggesting that this compound may share similar properties .

Antimicrobial Activity

The biological activity of this compound has also been evaluated in the context of antimicrobial properties. Pyrimidine derivatives are known to exhibit antibacterial and antifungal activities. Preliminary studies indicate that this compound could inhibit the growth of certain pathogenic bacteria .

Case Studies

  • Anticancer Activity : A study involving a series of pyrimidine derivatives showed that modifications at the 4-position significantly influenced cytotoxicity in breast cancer cell lines. The compound under investigation was found to have IC50 values in the low micromolar range, indicating potent activity against tumor cells.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrimidine Core : Starting from 4-amino-6-benzylamino-5-nitropyrimidine, the initial reaction conditions involve heating with appropriate reagents to form the desired pyrimidine structure.
  • Substitution Reactions : Subsequent steps involve nucleophilic substitution reactions to introduce the ethoxy group.
  • Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Research Findings

Recent studies have highlighted the importance of structure–activity relationships (SAR) in understanding the biological effects of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring have been correlated with enhanced activity against specific targets.

PropertyValue
Molecular Weight356.36 g/mol
Anticancer IC50Low micromolar range
Antibacterial MICComparable to standard antibiotics

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol?

Answer: The synthesis involves multi-step nucleophilic substitution and purification. Key steps include:

  • Nucleophilic Amination : Use polar aprotic solvents (e.g., DMF or DMSO) to facilitate substitution at the pyrimidine ring. For example, coupling a nitro-pyrimidine precursor with benzylamine derivatives under nitrogen atmosphere at 80–100°C for 2–4 hours .
  • Ethoxyethanol Linker Attachment : React the intermediate with 2-(2-aminoethoxy)ethanol in the presence of a base (e.g., triethylamine) to form the ethoxyethanol chain. Monitor completion via TLC or HPLC .
  • Purification : Employ column chromatography (e.g., C18 reverse-phase) with acetonitrile/water gradients to isolate the product. Yield optimization requires strict control of stoichiometry and reaction time .

Q. How can the purity and structural integrity of this compound be validated?

Answer: Use a combination of spectroscopic and chromatographic methods:

  • 1H NMR : Confirm substitution patterns on the pyrimidine ring (e.g., benzylamino protons at δ 4.5–5.0 ppm, ethoxyethanol protons at δ 3.4–3.8 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm deviation .
  • HPLC : Employ a stability-indicating method with a C18 column (e.g., 0.1% trifluoroacetic acid in water/acetonitrile gradient) to detect impurities <0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different studies?

Answer: Solubility discrepancies often arise from polymorphic forms or pH-dependent ionization. To address this:

  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–12) using shake-flask methods. The compound’s amino and hydroxyl groups may enhance solubility in acidic conditions (pH 2–4) .
  • Polymorph Screening : Perform X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms. Amorphous forms typically exhibit higher solubility .
  • Co-Solvent Optimization : Test binary/ternary solvent systems (e.g., ethanol/PEG 400/water) to improve dissolution for biological assays .

Q. What strategies are effective for analyzing degradation pathways under accelerated stability conditions?

Answer: Design a forced degradation study using:

  • Thermal Stress : Heat the compound at 40–60°C for 14 days. Monitor nitro-group reduction (common in nitropyrimidines) via LC-MS, observing mass shifts indicative of amine formation .
  • Oxidative Stress : Expose to 3% H2O2 for 24 hours. Detect cleavage of the ethoxyethanol chain (e.g., m/z 105–120 fragments) .
  • Photolytic Stress : Use a UV chamber (ICH Q1B guidelines) to identify nitro-to-nitrito isomerization. Quantify degradation products using a validated RP-HPLC method with relative response factors (RRFs) for impurities .

Q. How can the compound’s role in structure-activity relationships (SAR) be evaluated for kinase inhibition?

Answer: Focus on modifying substituents and analyzing binding affinity:

  • Pyrimidine Core Modifications : Replace the 5-nitro group with electron-withdrawing groups (e.g., Cl, CF3) to enhance hydrogen bonding with kinase ATP pockets. Synthesize analogs via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Ethoxyethanol Chain Optimization : Test shorter/longer ethylene glycol spacers (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) to balance solubility and target engagement .
  • Biological Assays : Use fluorescence polarization (FP) assays to measure IC50 values against recombinant kinases (e.g., EGFR, VEGFR). Correlate SAR with molecular docking simulations .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Solvent for AminationDMF, 80°C, 3 hours
Purification MethodC18 column (ACN:H2O, 70:30 to 95:5)
Yield Range70–88%

Q. Table 2: HPLC Validation Parameters

ParameterValueReference
ColumnC18, 4.6 × 150 mm, 3.5 µm
Mobile Phase0.1% TFA in ACN:H2O (gradient)
Detection Wavelength254 nm
RRF for Impurities0.65–0.92

Critical Notes

  • Avoid commercial-scale synthesis protocols (e.g., solvent volumes >1 L) as per the exclusion criteria.
  • The nitro group’s redox sensitivity necessitates inert atmosphere handling during synthesis .
  • For advanced SAR studies, prioritize analogs with logP <3 to ensure pharmacokinetic viability .

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